Telaglenastat hydrochloride
描述
替拉格列那司盐酸盐是一种强效、选择性、口服生物利用度高的谷氨酰胺酶抑制剂,谷氨酰胺酶是一种在谷氨酰胺代谢中起关键作用的酶。 该化合物主要因其在癌症治疗中的潜力而被研究,特别是在靶向对肿瘤细胞增殖和存活至关重要的代谢途径方面 .
准备方法
合成路线和反应条件: 替拉格列那司盐酸盐的合成涉及多个步骤,从市售的起始原料开始。
工业生产方法: 替拉格列那司盐酸盐的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产率反应、高效的纯化技术和严格的质量控制措施,以确保最终产品的稳定性和纯度 .
化学反应分析
反应类型: 替拉格列那司盐酸盐主要进行取代反应,其中引入或修饰特定官能团以增强其生物活性。 它还在其在生物系统中的代谢过程中参与氧化和还原反应 .
常用试剂和条件: 替拉格列那司盐酸盐的合成和修饰中常用的试剂包括有机溶剂、酸、碱和催化剂,这些试剂有利于所需的化学转化。 反应条件通常涉及控制温度、压力和 pH 值,以优化产物的产量和纯度 .
主要形成的产物: 替拉格列那司盐酸盐参与的反应形成的主要产物包括各种中间体和衍生物,这些中间体和衍生物经过测试,以评估其抑制谷氨酰胺酶的功效及其潜在的治疗益处 .
科学研究应用
替拉格列那司盐酸盐具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域:
化学: 它作为研究酶抑制和代谢途径的模型化合物。
生物学: 它用于研究谷氨酰胺酶在细胞代谢中的作用及其对细胞增殖和存活的影响。
作用机制
替拉格列那司盐酸盐通过选择性抑制谷氨酰胺酶发挥作用,谷氨酰胺酶是一种催化谷氨酰胺转化为谷氨酸的酶。这种抑制会破坏谷氨酰胺代谢,导致肿瘤细胞生长和存活所需的关键代谢产物产量减少。 该化合物靶向参与细胞能量产生和生物合成的特定分子途径,从而发挥其抗肿瘤作用 .
类似化合物:
奥希替尼: 另一种用于癌症治疗的化合物,但它靶向不同的分子途径。
依维莫司: 与替拉格列那司盐酸盐联合使用以增强抗肿瘤活性。
独特性: 替拉格列那司盐酸盐在选择性抑制谷氨酰胺酶方面独树一帜,使其成为靶向癌症细胞特定代谢途径的宝贵工具。 它能够增强其他癌症疗法的功效,进一步突出了其作为一种多功能且强大的治疗剂的潜力 .
相似化合物的比较
Osimertinib: Another compound used in cancer therapy, but it targets different molecular pathways.
Everolimus: Used in combination with Telaglenastat Hydrochloride for enhanced antitumor activity.
Cabozantinib: Another drug that, when combined with this compound, shows synergistic effects in cancer treatment.
Uniqueness: this compound is unique in its selective inhibition of glutaminase, making it a valuable tool in targeting metabolic pathways specific to cancer cells. Its ability to enhance the efficacy of other cancer therapies further highlights its potential as a versatile and powerful therapeutic agent .
属性
IUPAC Name |
N-[6-[4-[5-[(2-pyridin-2-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N7O3S.ClH/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19;/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVMURBPQFKTAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)NC2=NN=C(S2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClF3N7O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1874231-60-3 | |
Record name | Telaglenastat hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1874231603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TELAGLENASTAT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B33561JJ61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。